An In-depth Technical Guide to 2-(Methylthio)-7H-pyrrolo[2,3-d]pyrimidin-4-ol: Core Properties and Biological Significance
An In-depth Technical Guide to 2-(Methylthio)-7H-pyrrolo[2,3-d]pyrimidin-4-ol: Core Properties and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the basic properties, synthesis, and potential biological activities of 2-(Methylthio)-7H-pyrrolo[2,3-d]pyrimidin-4-ol, a heterocyclic compound of significant interest in medicinal chemistry. This document consolidates key data, outlines relevant experimental methodologies, and visualizes associated signaling pathways and workflows to support ongoing research and drug discovery efforts.
Core Chemical and Physical Properties
2-(Methylthio)-7H-pyrrolo[2,3-d]pyrimidin-4-ol, also known as 4-Hydroxy-2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine, belongs to the pyrrolo[2,3-d]pyrimidine class of compounds. This scaffold is a deaza-isostere of adenine, a fundamental component of ATP, making it a privileged structure for the development of kinase inhibitors.
| Property | Value | Source |
| CAS Number | 67831-83-8 | Apollo Scientific |
| Molecular Formula | C₇H₇N₃OS | Calculated |
| Molecular Weight | 181.21 g/mol | Apollo Scientific |
| Melting Point | 296-298 °C | Apollo Scientific |
| Appearance | Light gray solid (for the related Pyrrolo[2,3-d]pyrimidin-4-ol) | Home Sunshine Pharma |
| Solubility | Likely soluble in DMSO, ethyl acetate, and methanol (based on the related 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine) | ChemicalBook[1] |
Synthesis and Characterization
The synthesis of 2-(Methylthio)-7H-pyrrolo[2,3-d]pyrimidin-4-ol can be achieved through a multi-step process, often involving the construction of the core pyrrolo[2,3-d]pyrimidine skeleton followed by functional group interconversions. A plausible synthetic route is outlined below, based on established methodologies for related compounds.
General Synthetic Workflow
The synthesis typically starts from readily available precursors to construct the pyrimidine ring, which is then fused with a pyrrole ring. A key intermediate is often a halogenated pyrrolo[2,3-d]pyrimidine, which allows for the introduction of the methylthio and hydroxyl groups.
Caption: General synthetic workflow for 2-(Methylthio)-7H-pyrrolo[2,3-d]pyrimidin-4-ol.
Experimental Protocol: Synthesis of the Precursor 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine
An efficient synthesis of the key intermediate, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, starting from diethyl malonate has been reported.[2] The process involves five steps with a good overall yield.[2] A patented method also describes the synthesis starting from the coupling of ethyl 2-cyanoacetate and 2-bromo-1,1-dimethoxyethane.[3]
Step 1: Synthesis of 2-mercapto-4-amino-6-hydroxypyrimidine Ethyl cyanoacetate and thiourea are dissolved in ethanol. Sodium ethoxide in ethanol is then slowly added at a low temperature (0-5°C). The mixture is stirred and then refluxed for 8-10 hours. The resulting solid is filtered, washed, and dried.[4]
Step 2: Synthesis of 4-amino-6-hydroxypyrimidine The 2-mercapto-4-amino-6-hydroxypyrimidine is treated with Raney nickel in an ammonia solution at an elevated temperature (80-100°C) for 4-6 hours to achieve desulfurization.[4]
Step 3: Synthesis of 4-hydroxypyrrolo[2,3-d]pyrimidine 4-amino-6-hydroxypyrimidine is reacted with a 2-chloroacetaldehyde solution in the presence of sodium acetate at 60-80°C for 4-6 hours.[4]
Step 4: Synthesis of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine The 4-hydroxypyrrolo[2,3-d]pyrimidine is dissolved in phosphorus oxychloride and heated at 80-100°C for 2-4 hours. After removing excess phosphorus oxychloride, the reaction is quenched with ice water and the pH is adjusted to 9-10 to precipitate the product.[4]
Experimental Protocol: Synthesis of 4-Chloro-2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine and subsequent hydroxylation
A general method for the synthesis of 4-substituted and 2,4-disubstituted 7-[(2-hydroxyethoxy)methyl]pyrrolo[2,3-d]pyrimidines provides a basis for the synthesis of the target compound.[5]
Step 1: Introduction of the Methylthio Group The synthesis of 4-chloro-2-(methylthio)pyrrolo[2,3-d]pyrimidine can be achieved from a suitable precursor.
Step 2: Hydroxylation The 4-chloro-2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine can then be subjected to a nucleophilic substitution reaction to replace the chlorine atom at the 4-position with a hydroxyl group. This can often be achieved by treatment with a hydroxide source.
Characterization
The structure and purity of 2-(Methylthio)-7H-pyrrolo[2,3-d]pyrimidin-4-ol and its intermediates would be confirmed using standard analytical techniques.
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the pyrrole and pyrimidine ring protons, as well as the methylthio group protons. |
| ¹³C NMR | Resonances for all carbon atoms in the molecule, including the characteristic shifts for the thiomethyl carbon and the carbons of the heterocyclic rings. |
| Mass Spectrometry | A molecular ion peak corresponding to the calculated molecular weight of C₇H₇N₃OS. |
| HPLC | A single major peak indicating the purity of the compound. |
Biological Activity and Therapeutic Potential
The pyrrolo[2,3-d]pyrimidine scaffold is a well-established pharmacophore in the development of kinase inhibitors. These compounds often act as ATP-competitive inhibitors due to their structural similarity to adenine.
Kinase Inhibition
Derivatives of pyrrolo[2,3-d]pyrimidine have shown potent inhibitory activity against a range of protein kinases, which are crucial regulators of cellular signaling pathways. Dysregulation of these pathways is a hallmark of many diseases, including cancer and inflammatory disorders.
| Target Kinase Family | Therapeutic Area |
| Janus Kinases (JAKs) | Inflammatory diseases (e.g., Rheumatoid Arthritis), Myeloproliferative neoplasms |
| Epidermal Growth Factor Receptor (EGFR) | Cancer (e.g., Non-small cell lung cancer) |
| Signal Transducer and Activator of Transcription (STAT) | Allergic conditions (e.g., Asthma) |
| Interleukin-2-inducible T-cell Kinase (Itk) | Inflammatory and autoimmune diseases, T-cell leukemia/lymphoma |
| Colony-Stimulating Factor 1 Receptor (CSF1R) | Cancer, Inflammatory diseases |
Quantitative Biological Data for Related Pyrrolo[2,3-d]pyrimidine Derivatives
The following table summarizes the inhibitory activities of various pyrrolo[2,3-d]pyrimidine derivatives against different cancer cell lines and kinases, providing a comparative context for the potential activity of 2-(Methylthio)-7H-pyrrolo[2,3-d]pyrimidin-4-ol.
| Compound Class | Target | IC₅₀ | Cell Line | Reference |
| Halogenated (E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazides | EGFR, Her2, VEGFR2, CDK2 | 40 - 204 nM | HepG2 | MDPI[7] |
| Pyrrolo[2,3-d]pyrimidine derivatives | Mutant EGFR (T790M) | 0.21 nM | - | PubMed[8] |
| Pyrrolo[2,3-d]pyrimidine derivatives | Wild-type EGFR | 22 nM | - | PubMed[8] |
| 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides | PKBβ | Nanomolar range | - | PMC - NIH[9] |
Signaling Pathway Involvement
Given the prevalence of pyrrolo[2,3-d]pyrimidines as kinase inhibitors, 2-(Methylthio)-7H-pyrrolo[2,3-d]pyrimidin-4-ol is likely to modulate key signaling pathways involved in cell proliferation, survival, and inflammation.
JAK-STAT Signaling Pathway
The JAK-STAT pathway is a critical signaling cascade initiated by cytokines and growth factors, playing a central role in the immune response.[10] Inhibitors of JAKs, many of which are based on the pyrrolo[2,3-d]pyrimidine scaffold, can block the downstream signaling of STAT proteins, thereby reducing inflammation.
Caption: Simplified JAK-STAT signaling pathway and the point of inhibition by pyrrolo[2,3-d]pyrimidine derivatives.
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) signaling pathway is crucial for regulating cell growth and proliferation.[11] Mutations leading to its constitutive activation are common in various cancers.[11] EGFR inhibitors, including those with a pyrrolo[2,3-d]pyrimidine core, block the downstream signaling cascades, such as the RAS-RAF-MEK-ERK pathway, leading to reduced cancer cell proliferation.
Caption: Simplified EGFR signaling pathway and the point of inhibition by pyrrolo[2,3-d]pyrimidine derivatives.
Experimental Workflows
The discovery and development of kinase inhibitors based on the 2-(Methylthio)-7H-pyrrolo[2,3-d]pyrimidin-4-ol scaffold typically follow a structured workflow encompassing screening, characterization, and validation.
Kinase Inhibitor Screening Workflow
A typical workflow for screening and identifying kinase inhibitors involves a combination of in vitro and cell-based assays.
Caption: A general workflow for kinase inhibitor screening and development.
This guide provides a foundational understanding of 2-(Methylthio)-7H-pyrrolo[2,3-d]pyrimidin-4-ol for researchers and professionals in the field of drug discovery. The potent and versatile nature of the pyrrolo[2,3-d]pyrimidine scaffold suggests that this compound and its derivatives hold significant promise for the development of novel therapeutics.
References
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- 2. researchgate.net [researchgate.net]
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- 4. Page loading... [wap.guidechem.com]
- 5. Synthesis and antiviral activity of certain 4-substituted and 2,4-disubstituted 7-[(2-hydroxyethoxy)methyl]pyrrolo[2,3-d]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. dev.spectrabase.com [dev.spectrabase.com]
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- 8. US10738058B2 - Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine - Google Patents [patents.google.com]
- 9. Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. creative-diagnostics.com [creative-diagnostics.com]
